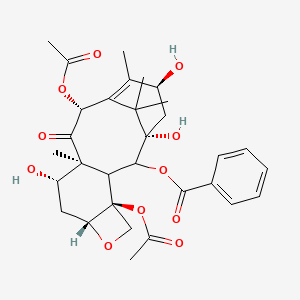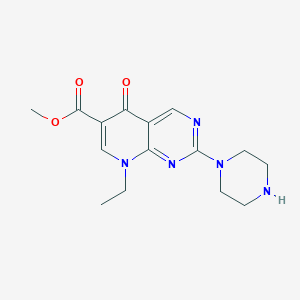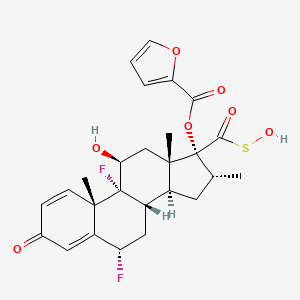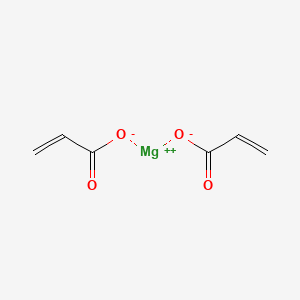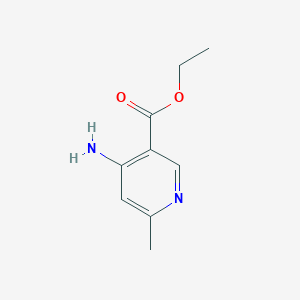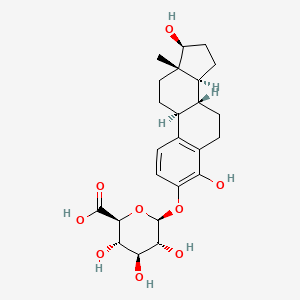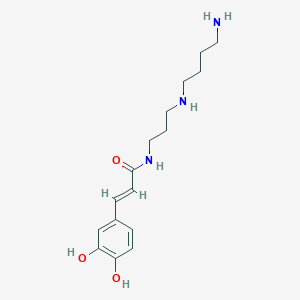
N8-Caffeoylspermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N8-Caffeoylspermidine is a naturally occurring compound found in various plant species. It belongs to the class of hydroxycinnamic acid amides and is known for its bioactive properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N8-Caffeoylspermidine can be synthesized using commercially available starting materials. The synthesis typically involves the condensation of spermidine with caffeic acid under specific reaction conditions. One method involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and purify the compound .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic routes. The process can be optimized to achieve high yields, making it feasible for large-scale production. The use of cheaper and readily available starting materials further enhances the commercial viability of this synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N8-Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products have distinct bioactive properties and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
N8-Caffeoylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying hydroxycinnamic acid amides and their derivatives.
Medicine: This compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a potential therapeutic agent
Industry: The compound’s bioactive properties are explored for use in pharmaceuticals and nutraceuticals.
Mécanisme D'action
N8-Caffeoylspermidine exerts its effects through various molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating specific signaling pathways. The compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N8-Bis(caffeoyl)spermidine: This compound is structurally similar to N8-Caffeoylspermidine but has two caffeoyl groups attached to spermidine.
Di-p-coumaroyl-caffeoylspermidine: Another similar compound with distinct bioactive properties.
Uniqueness
This compound is unique due to its specific structure and the presence of a single caffeoyl group. This structural uniqueness contributes to its distinct bioactive properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H25N3O3 |
|---|---|
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-1-2-9-18-10-3-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
Clé InChI |
AZSUJBAOTYNFDE-FNORWQNLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NCCCNCCCCN)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NCCCNCCCCN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
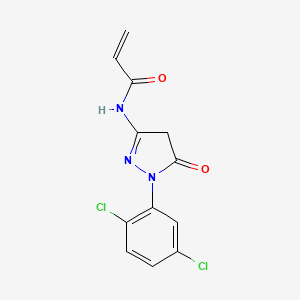


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
